molecular formula C16H22O3Si2 B1180171 Disiloxane, 1,3-dimethoxy-1,3-dimethyl-1,3-diphenyl- CAS No. 129073-86-5

Disiloxane, 1,3-dimethoxy-1,3-dimethyl-1,3-diphenyl-

Cat. No.: B1180171
CAS No.: 129073-86-5
M. Wt: 318.51 g/mol
InChI Key: VGKWMZBSFWXDHX-UHFFFAOYSA-N
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Description

Disiloxane, 1,3-dimethoxy-1,3-dimethyl-1,3-diphenyl- is a chemical compound with the molecular formula C({18})H({22})O({2})Si({2}). It belongs to the class of organosilicon compounds, specifically disiloxanes, which are characterized by the presence of a silicon-oxygen-silicon (Si-O-Si) linkage. This compound is notable for its unique structural features, including two methoxy groups, two methyl groups, and two phenyl groups attached to the silicon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of disiloxane, 1,3-dimethoxy-1,3-dimethyl-1,3-diphenyl- typically involves the reaction of chlorosilanes with methanol in the presence of a base. The general reaction can be represented as follows:

[ \text{PhSiCl}_2\text{Me} + \text{MeOH} \rightarrow \text{PhSi(OMe)}_2\text{Me} + \text{HCl} ]

In this reaction, phenylchlorodimethylsilane reacts with methanol to form the desired disiloxane compound along with the by-product hydrogen chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane.

Industrial Production Methods: Industrial production of disiloxane, 1,3-dimethoxy-1,3-dimethyl-1,3-diphenyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions, including temperature, pressure, and the stoichiometry of reactants. The product is then purified through distillation or recrystallization to achieve the desired purity.

Types of Reactions:

    Oxidation: Disiloxane compounds can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation of disiloxane can lead to the formation of silanols or siloxane oligomers.

    Reduction: Reduction reactions of disiloxane are less common but can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Disiloxane compounds can undergo substitution reactions where the methoxy or phenyl groups are replaced by other functional groups. This can be achieved using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, and other nucleophiles.

Major Products:

    Oxidation: Silanols, siloxane oligomers.

    Reduction: Silanes.

    Substitution: Substituted disiloxanes with different functional groups.

Scientific Research Applications

Disiloxane, 1,3-dimethoxy-1,3-dimethyl-1,3-diphenyl- has several scientific research applications across various fields:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.

    Biology: Disiloxane derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the use of disiloxane compounds in drug delivery systems and as potential therapeutic agents.

    Industry: Disiloxane compounds are used in the production of silicone-based materials, including sealants, adhesives, and coatings.

Mechanism of Action

The mechanism of action of disiloxane, 1,3-dimethoxy-1,3-dimethyl-1,3-diphenyl- involves its interaction with various molecular targets and pathways. In chemical reactions, the silicon-oxygen-silicon linkage plays a crucial role in determining the reactivity and stability of the compound. The methoxy and phenyl groups attached to the silicon atoms influence the compound’s electronic properties and steric effects, which in turn affect its reactivity.

Comparison with Similar Compounds

Disiloxane, 1,3-dimethoxy-1,3-dimethyl-1,3-diphenyl- can be compared with other similar disiloxane compounds, such as:

  • Disiloxane, 1,3-dimethoxy-1,3-tetraphenyl-
  • Disiloxane, 1,3-dimethyl-1,3-diphenyl-
  • Disiloxane, 1,3-diethoxy-1,3-dimethyl-

Uniqueness: The presence of both methoxy and phenyl groups in disiloxane, 1,3-dimethoxy-1,3-dimethyl-1,3-diphenyl- makes it unique compared to other disiloxanes

Properties

CAS No.

129073-86-5

Molecular Formula

C16H22O3Si2

Molecular Weight

318.51 g/mol

IUPAC Name

methoxy-(methoxy-methyl-phenylsilyl)oxy-methyl-phenylsilane

InChI

InChI=1S/C16H22O3Si2/c1-17-20(3,15-11-7-5-8-12-15)19-21(4,18-2)16-13-9-6-10-14-16/h5-14H,1-4H3

InChI Key

VGKWMZBSFWXDHX-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C)(C1=CC=CC=C1)O[Si](C)(C2=CC=CC=C2)OC

Origin of Product

United States

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